N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they often have strong N–H⋯O hydrogen bonds . The central N-methyl moiety is typically planar, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve C–C bond cleavage . For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve strong N–H⋯O and C–H⋯O contacts . The molecular packing structure of the compound shows an aggregate in a 3-dimensional supramolecular synthon stabilized by these intermolecular contacts .
Scientific Research Applications
Chemical Synthesis and Functionalization
One area of research involves the exploration of functionalization reactions to create novel compounds. For instance, a study discussed the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reactions with diamine compounds, leading to various derivatives including imidazopyridine compounds. This demonstrates the versatility of pyridine and imidazole derivatives in chemical synthesis and the potential for creating a wide array of structurally related compounds with diverse properties (Yıldırım, Kandemirli, & Demir, 2005).
Medicinal Chemistry and Biological Activity
Research in medicinal chemistry has explored the derivatives of imidazo[1,2-a]pyridines for their biological activities. For example, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides were prepared and evaluated for their antiallergic activity, showcasing the therapeutic potential of pyridine and imidazole-based compounds (Honma et al., 1983).
Antimicrobial and Antitumor Activities
Studies have also investigated the antimicrobial and anticancer properties of imidazopyridine derivatives. For instance, a research project focused on synthesizing and evaluating imidazopyridine derivatives for their anticandidal activity, revealing significant potential against various Candida species (Kaplancıklı et al., 2008). Another study synthesized focused compound libraries from the natural product lead, oroidin, resulting in novel compounds with potent anticancer activity, highlighting the potential of imidazopyridine scaffolds in cancer therapy (Dyson et al., 2014).
Structural and Mechanistic Insights
Further research has been dedicated to understanding the structural and mechanistic aspects of these compounds. For example, studies on the palladation of macrocyclic ligands at bis(N-heterocyclic carbene) coordination pockets through transmetallation of the corresponding mercury(II) derivatives provide valuable insights into the complex chemistry of these compounds and their potential applications in catalysis and material science (Meyer, Dalebrook, & Wright, 2012).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound would have diverse molecular and cellular effects.
Future Directions
Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of new imidazole-containing compounds like “N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” could be a promising direction for future research.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(16-8-10-2-1-5-15-7-10)11-3-4-12-13(6-11)18-9-17-12/h1-2,5,7,9,11H,3-4,6,8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCPJNDGDXFHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CN=CC=C3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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